[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol
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Overview
Description
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. The presence of both a thiazole ring and a difluoroethyl group makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol typically involves the introduction of the difluoroethyl group into a thiazole ring. One common method is the reaction of a thiazole derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry or the use of automated synthesis platforms. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, [2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound could potentially serve as pharmaceutical agents due to their unique structural features and potential biological activity .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of [2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The thiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanol: Similar in structure but with the difluoroethyl group at a different position on the thiazole ring.
[2-(1,1-Difluoroethyl)-1,3-oxazol-4-yl]methanol: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of [2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2384662-63-7 |
---|---|
Molecular Formula |
C6H7F2NOS |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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